

What are the chemical properties of N-(2-Furoyl)leucine?

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N-(2-Furoyl)leucine**

Cat. No.: **B1305869**

[Get Quote](#)

N-(2-Furoyl)leucine: A Comprehensive Technical Dossier

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-Furoyl)leucine is a derivative of the essential amino acid L-leucine, characterized by the attachment of a 2-furoyl group to the amino group of leucine. This modification imparts unique chemical characteristics that may influence its biological activity, particularly in pathways sensitive to leucine levels, such as the mTOR signaling cascade. This technical guide provides a detailed overview of the known chemical properties, putative synthesis and analysis methodologies, and the hypothesized biological role of **N-(2-Furoyl)leucine**, serving as a foundational resource for further research and development.

Chemical and Physical Properties

Precise experimental data for **N-(2-Furoyl)leucine** is not extensively available in the public domain. The following tables summarize computed data for **N-(2-Furoyl)leucine** and experimental data for the closely related compound, N-(2-Furoyl)glycine, for comparative purposes.

Table 1: Physicochemical Properties of N-(2-Furoyl)leucine (Computed)

Property	Value	Source
Molecular Formula	C ₁₁ H ₁₅ NO ₄	PubChem[1]
Molecular Weight	225.24 g/mol	PubChem[1]
XLogP3	1.9	PubChem[1]
Hydrogen Bond Donor Count	2	PubChem
Hydrogen Bond Acceptor Count	4	PubChem
Rotatable Bond Count	4	PubChem
Exact Mass	225.100108 g/mol	PubChem[1]
Topological Polar Surface Area	79.5 Å ²	PubChem[1]

Table 2: Experimental Properties of N-(2-Furoyl)glycine

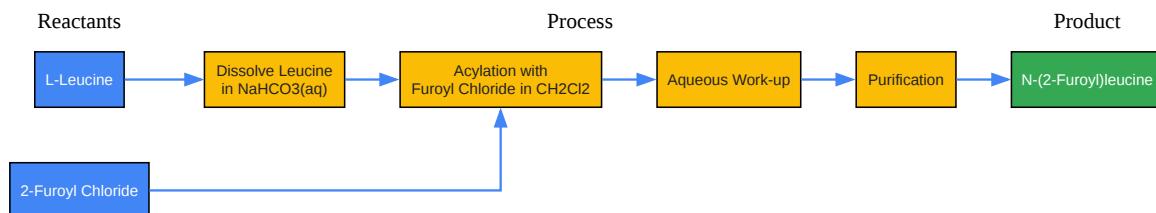
Property	Value	Source
Physical Description	Solid	PubChem[2]
Melting Point	163 - 165 °C	PubChem[2]
Solubility	31.7 mg/mL in water	PubChem[2]

Experimental Protocols

Synthesis of N-(2-Furoyl)leucine

A standard method for the synthesis of **N-(2-Furoyl)leucine** involves the acylation of L-leucine with 2-furoyl chloride.

Materials:


- L-leucine

- 2-Furoyl chloride
- Sodium bicarbonate (NaHCO_3)
- Dichloromethane (CH_2Cl_2)
- Hydrochloric acid (HCl)
- Anhydrous magnesium sulfate (MgSO_4)
- Rotary evaporator
- Standard glassware for organic synthesis

Procedure:

- Dissolution of L-leucine: Dissolve L-leucine in an aqueous solution of sodium bicarbonate (e.g., 1 M). The bicarbonate solution acts as a base to neutralize the HCl generated during the reaction.
- Acylation: Cool the L-leucine solution in an ice bath. Add a solution of 2-furoyl chloride in a water-immiscible organic solvent, such as dichloromethane, dropwise with vigorous stirring. The reaction is exothermic and should be maintained at a low temperature to minimize side reactions.
- Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
- Work-up: Once the reaction is complete, separate the organic layer. Wash the organic layer sequentially with dilute hydrochloric acid (to remove unreacted base) and brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude **N-(2-Furoyl)leucine**.
- Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

DOT Representation of the Synthesis Workflow:

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **N-(2-Furoyl)leucine**.

Analytical Characterization

2.2.1. High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed for the analysis of **N-(2-Furoyl)leucine**.

- Column: C18 column (e.g., 4.6 x 150 mm, 5 μ m).
- Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).
- Detection: UV detection at a wavelength where the furoyl group has strong absorbance (around 254 nm).
- Method Validation: The method should be validated for linearity, accuracy, precision, and robustness according to ICH guidelines[3].

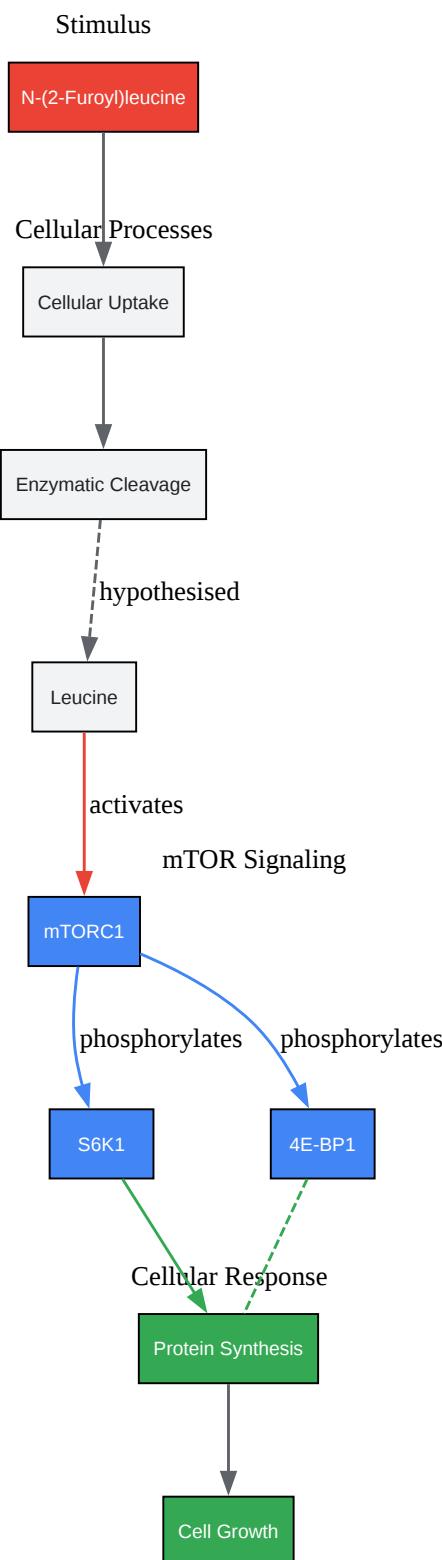
2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectroscopy are essential for structural confirmation. Predicted chemical shifts can be estimated, but experimental verification is crucial. For comparison, the

experimental ^1H NMR data for N-(2-Furoyl)glycine in water at pH 7.0 shows characteristic peaks for the furoyl and glycine moieties[2].

2.2.3. Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of **N-(2-Furoyl)leucine**. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.


Biological Activity and Signaling Pathways

While no direct studies on the biological activity of **N-(2-Furoyl)leucine** have been identified, its structural component, L-leucine, is a well-known activator of the mechanistic target of rapamycin (mTOR) signaling pathway[4][5]. This pathway is a central regulator of cell growth, proliferation, and protein synthesis.

Hypothesized Role in mTOR Signaling

It is hypothesized that **N-(2-Furoyl)leucine**, after potential cellular uptake and enzymatic cleavage of the furoyl group to release leucine, could activate the mTOR pathway. The released leucine would then contribute to the intracellular amino acid pool, a key signal for mTORC1 activation.

DOT Representation of the Hypothesized mTOR Activation:

[Click to download full resolution via product page](#)

Caption: Hypothesized activation of the mTOR pathway by **N-(2-Furoyl)leucine**.

Conclusion

N-(2-Furoyl)leucine presents an interesting molecule for further investigation due to the combination of the biologically active leucine moiety with a furoyl group. While specific experimental data is currently lacking, this guide provides a framework for its synthesis, analysis, and potential biological evaluation. Future research should focus on obtaining empirical data for its physicochemical properties and investigating its effects on cellular signaling pathways, particularly the mTOR cascade, to unlock its potential applications in drug development and biomedical research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Furoyl-Leucine | C11H15NO4 | CID 774282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-(2-Furoyl)Glycine | C7H7NO4 | CID 21863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Leucine stimulates mTOR and muscle protein synthesis in both animal and human [efdeportes.com]
- 5. Leucine-Enriched Nutrients and the Regulation of mTOR Signalling and Human Skeletal Muscle Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [What are the chemical properties of N-(2-Furoyl)leucine?]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1305869#what-are-the-chemical-properties-of-n-2-furoyl-leucine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com